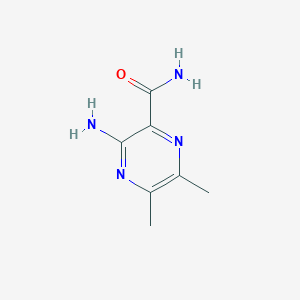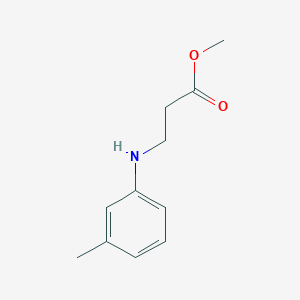![molecular formula C16H22N2O2 B12119388 N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119388.png)
N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylisoxazol-3-yl)tricyclo[4311(3,8)]undecane-1-carboxamide is a complex organic compound that features a unique tricyclic structure combined with an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[4.3.1.1(3,8)]undecane core can be synthesized through a Diels-Alder reaction followed by a series of cyclization steps.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction using appropriate nitrile oxides and alkenes.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or mechanical properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-methylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is unique due to its combination of a tricyclic core and an isoxazole ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-3-yl)tricyclo[4.3.1.13,8]undecane-1-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-10-4-14(18-20-10)17-15(19)16-7-11-2-3-12(8-16)6-13(5-11)9-16/h4,11-13H,2-3,5-9H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
ZMDMTPIUACZQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CCC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)



![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)
![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)




![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)

